![molecular formula C13H17NO2 B2547160 1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-2-phenylethan-1-one CAS No. 124932-17-8](/img/structure/B2547160.png)
1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-2-phenylethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-2-phenylethan-1-one is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.284. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Conducting Polymers Synthesis
A study by Sotzing et al. (1996) explored the electropolymerization of derivatized bis(pyrrol-2-yl) arylenes, demonstrating the synthesis of conducting polymers with low oxidation potentials, indicating their stability in electrically conducting forms. This research implies potential applications in electronic and optoelectronic devices due to the polymers' conducting properties Poly[bis(pyrrol-2-yl)arylenes]: Conducting Polymers from Low Oxidation Potential Monomers Based on Pyrrole via Electropolymerization.
Catalysis
Hamers et al. (2009) reported on the hydroaminomethylation of 1-octene and piperidine using a pyrrole-substituted phosphine ligand, showing high activities and selectivities in the catalytic process. This highlights the compound's relevance in catalytic applications, particularly in selective synthesis processes Fast and Selective Hydroaminomethylation Using Xanthene‐Based Amino‐Functionalized Ligands.
Coordination Chemistry
Research by Papatriantafyllopoulou et al. (2011) involved the use of 2-(hydroxymethyl)pyrrolidine derivatives in synthesizing Mn/Ln and Mn/Y clusters, offering insights into the structural and magnetic properties of these complexes. The study contributes to the understanding of spin frustration effects and the magnetic properties of such clusters, potentially useful in materials science and magnetic applications Carboxylate-free Mn(III)2Ln(III)2 (Ln = lanthanide) and Mn(III)2Y(III)2 complexes from the use of (2-hydroxymethyl)pyrrolidine: analysis of spin frustration effects.
Luminescence and Photophysics
Liu et al. (2017) synthesized a ratiometric pH probe based on dicyanomethylene-4H-chromene and pyrrolidine, demonstrating high selectivity and sensitivity for pH variation with significant fluorescent ratiometric responses. This study suggests potential applications in pH sensing and imaging technologies A novel pH probe based on ratiometric fluorescent properties of dicyanomethylene-4H-chromene platform.
Properties
IUPAC Name |
1-[2-(hydroxymethyl)pyrrolidin-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-10-12-7-4-8-14(12)13(16)9-11-5-2-1-3-6-11/h1-3,5-6,12,15H,4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAMUVCRKGSGKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
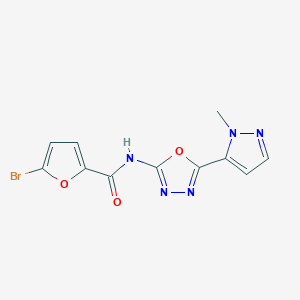
![tert-butyl N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-2-yl}carbamate](/img/structure/B2547078.png)

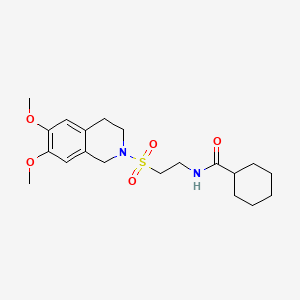
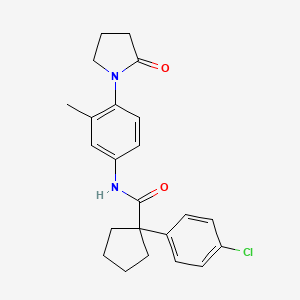
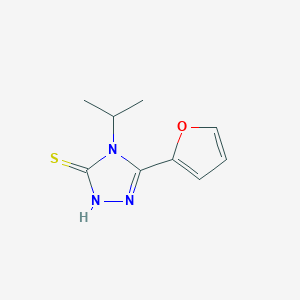
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-4-butylcyclohexanecarboxamide](/img/structure/B2547086.png)
![5-[(4-Fluorophenyl)methoxy]-2-[(4-fluorophenyl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B2547087.png)
![N-cyclopentyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2547091.png)
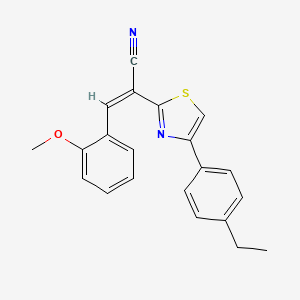
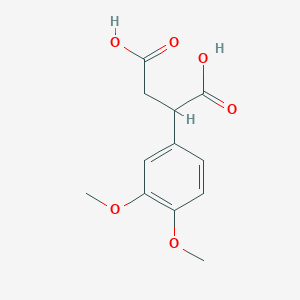
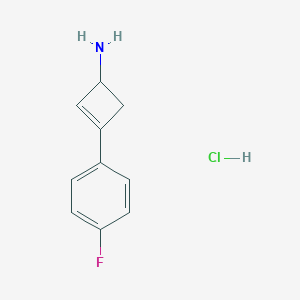
![N-(4-ethoxyphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2547096.png)
![4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2547099.png)
